

Daphnoretin solubility and stability

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Compound Focus: Daphnoretin

CAS No.: 2034-69-7
Cat. No.: S525012

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Solubility and Stability Profile

The table below summarizes the core physicochemical and stability characteristics of **daphnoretin** identified in the search results.

Property	Reported Characteristics	Notes / Sources
Molecular Formula	C ₁₉ H ₁₂ O ₇ [1] [2] [3]	-
Molecular Weight	352.29-352.30 g/mol [2] [3] [4]	-
Physical Form	Off-white to light yellow crystalline solid [2] [3]	-
Melting Point	245-246 °C [2] [3]	-
Solubility (in DMSO)	~25 mg/mL (~70.96 mM) [3] [4]	Primary solvent for <i>in vitro</i> studies.
Aqueous Solubility	Very low (poor solubility) [5] [6]	A key limitation for drug development.
Stability in Vitro	Stable in acidic conditions; degrades rapidly in alkaline environments. [7]	-

Property	Reported Characteristics	Notes / Sources
Stability in Biological Samples	Stable in simulated gastric fluid, stomach contents, gastric mucosa, colon contents. Unstable in plasma, liver homogenates, small intestine contents, and related mucosa. [7]	Stability in plasma is low, with a short half-life ($T_{1/2}$) of about 3.5 hours. [5]

Experimental Protocols and Key Data

Here are methodologies and quantitative findings related to **daphnoretin**'s properties and biological activity from the search results.

Stability Study Protocol (from Pharmazie, 2012)

A key study investigated the stability of **daphnoretin** under various conditions using HPLC with a UV detector set at 345 nm [7].

- **Sample Conditions:** **Daphnoretin** was incubated in sodium phosphate buffers at different pH levels and temperatures, as well as in different biological samples at 37°C.
- **Key Finding:** The instability in key absorption sites like the small intestine and plasma significantly impacts its bioavailability [7].

Nano-Preparation Protocol (from Front. Pharmacol., 2022)

To overcome solubility and stability issues, a liver-targeted nano-preparation was developed [5].

- **Method:** Thin-film hydration method.
- **Materials Used:** Glycyrrhetic acid-polyethylene glycol-block-poly (D,L-lactic acid) (GA-PEG-PLA) and PEG-PLA as carrier materials.
- **Procedure Overview:**
 - **Dissolution:** The GA-PEG-PLA/PEG-PLA copolymer and **daphnoretin** were dissolved in an organic solvent.
 - **Film Formation:** The organic solvent was removed by rotary evaporation at 45°C to form a thin polymer film.
 - **Hydration:** The film was hydrated with deionized water.

- **Post-processing:** The hydrated liquid was stirred, sonicated in the dark, and centrifuged to obtain the final nanomicelles (GPP/PP-DAP).
- **Optimization:** The formulation was optimized using univariate analysis and response surface methodology.
- **Outcome:** This nano-preparation demonstrated significantly enhanced cytotoxicity (lower IC₅₀) and superior liver-targeting in both *in vitro* and *in vivo* models compared to free **daphnoretin** [5].

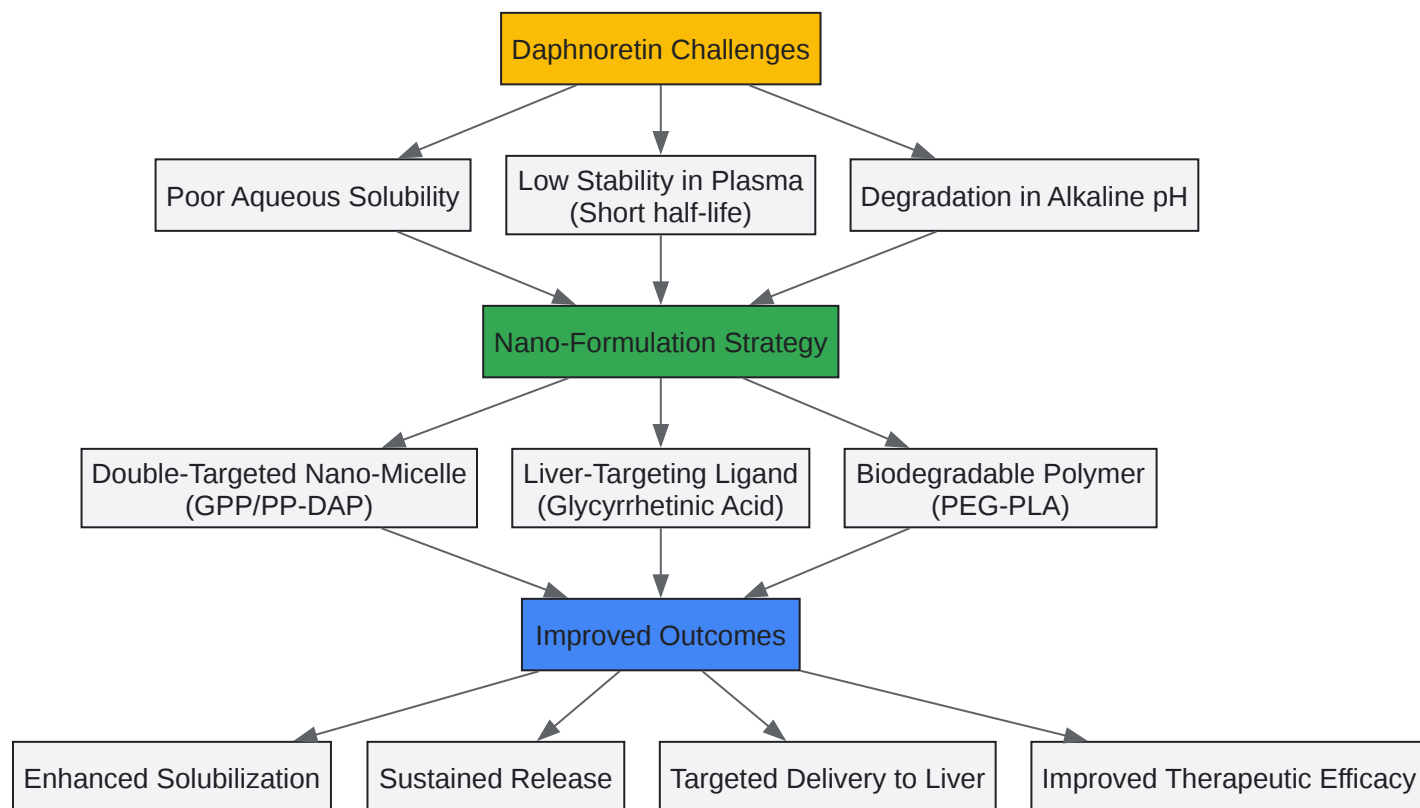
Interaction with Human Serum Albumin (HSA)

A study analyzed the binding of **daphnoretin** to HSA, which can act as a natural carrier [6].

- **Method:** Multi-spectroscopic methods and molecular docking simulation.
- **Key Findings:**
 - The binding is a static quenching process.
 - **Binding Constant (K_a):** The value for the HSA-**Daphnoretin** complex was found to be $3.24 \times 10^4 \text{ M}^{-1}$.
 - **Binding Site:** **Daphnoretin** binds primarily to **Site I** (Sudlow's site I) on the HSA molecule.
 - **Synergistic Effect:** The presence of the anticancer drug cisplatin enhanced the binding affinity between **daphnoretin** and HSA.

Formulation Strategies to Enhance Solubility and Stability

The following diagram illustrates the primary strategy identified to improve **daphnoretin**'s properties.



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*Diagram Overview: This flowchart outlines the rationale and components of the nano-formulation approach used to overcome **daphnoretin**'s key limitations.*

Critical Data Gaps and Future Research

While the provided data is insightful, several gaps remain for a comprehensive whitepaper:

- **Systematic Solubility Data:** A full profile in pharmaceutically relevant solvents (e.g., water, PEG, oils) and a measured log P value are lacking in the search results.
- **Forced Degradation Studies:** Data on stability under stress conditions (e.g., light, oxidation, heat) is not available.

- **Long-Term Stability:** The results do not include long-term or accelerated stability study data for the pure compound or its formulations.

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